
2,3-Dihydroisoginkgetin
Overview
Description
2,3-Dihydroisoginkgetin is a biflavonoid compound known for its inhibitory effects on tyrosinase, an enzyme involved in melanin synthesis. This compound is derived from natural sources, particularly plants belonging to the Podocarpaceae family
Mechanism of Action
Target of Action
The primary target of 2,3-Dihydroisoginkgetin is Tyrosinase , an enzyme that plays a crucial role in the production of melanin . This compound acts as an inhibitor of Tyrosinase, thereby affecting the production of melanin .
Mode of Action
This compound interacts with Tyrosinase, inhibiting its activity. At a concentration of 0.1 mM, it has been shown to inhibit Tyrosinase by 36.84% . This interaction results in a decrease in the production of melanin, a pigment responsible for skin color .
Biochemical Pathways
The inhibition of Tyrosinase by this compound affects the melanogenesis pathway, which is responsible for the production of melanin . By inhibiting Tyrosinase, this compound reduces the production of melanin, potentially leading to a lightening of skin color .
Pharmacokinetics
Its ability to inhibit tyrosinase at a relatively low concentration suggests that it may have good bioavailability
Result of Action
The primary result of this compound’s action is a reduction in melanin production due to the inhibition of Tyrosinase . This can lead to a lightening of skin color. It has also been shown to have low toxicity in HEMn (human epidermal melanocytes) cells, with an IC50 of 86.16 μM .
Biochemical Analysis
Biochemical Properties
2,3-Dihydroisoginkgetin interacts with the enzyme Tyrosinase, inhibiting its function . At a concentration of 0.1 mM, it has been shown to inhibit Tyrosinase by 36.84% .
Cellular Effects
The cellular effects of this compound are primarily observed in its interaction with HEMn human epidermal melanocytes . It has been found to exhibit less toxicity in these cells, with an IC50 value of 86.16 μM .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with Tyrosinase, an enzyme that it inhibits . This inhibition occurs at a molecular level, with this compound binding to the enzyme and reducing its activity .
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroisoginkgetin typically involves the dimerization of flavonoid precursors. One common method includes the use of methylated flavonoid acacetin (apigenin 4’-methyl ether) as a starting material. The dimerization process is facilitated by specific catalysts and reaction conditions that promote the formation of the biflavonoid structure .
Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the challenges associated with large-scale synthesis. advancements in synthetic chemistry and biotechnological approaches may pave the way for more efficient production methods in the future.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydroisoginkgetin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound, potentially altering its biological activity.
Reduction: Reduction reactions can affect the double bonds within the flavonoid structure, leading to changes in its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like acetic anhydride and benzoyl chloride are employed for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with distinct chemical and biological properties.
Scientific Research Applications
2,3-Dihydroisoginkgetin has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying biflavonoid synthesis and reactivity.
Biology: The compound’s inhibitory effects on tyrosinase make it valuable in research related to melanin synthesis and skin pigmentation.
Comparison with Similar Compounds
Isoginkgetin: An isomer of 2,3-Dihydroisoginkgetin, known for its role as a pre-mRNA splicing inhibitor.
Ginkgetin: Another biflavonoid with similar structural features but different biological activities.
Amentoflavone: A related biflavonoid with notable antioxidant and anti-inflammatory properties.
Uniqueness: this compound is unique due to its specific inhibitory effects on tyrosinase and its relatively low toxicity in human epidermal melanocytes . This makes it a promising candidate for applications in both scientific research and industry.
Biological Activity
2,3-Dihydroisoginkgetin is a biflavonoid compound derived from various plant sources, primarily from the genus Ginkgo and Podocarpus. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which includes two flavonoid units. Its molecular formula is C₁₅H₁₄O₇, and it features several hydroxyl and methoxy groups that contribute to its biological activity. The compound's structural diversity allows it to interact with various biological targets, enhancing its pharmacological potential.
Biological Activities
1. Antioxidant Activity
This compound exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals and reduce oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
2. Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play key roles in inflammatory processes. This inhibition may provide therapeutic benefits in conditions like arthritis and cardiovascular diseases
3. Antimicrobial Activity
The compound has demonstrated antimicrobial effects against a range of pathogens. In vitro studies reveal that this compound exhibits antibacterial and antifungal activities, making it a potential candidate for developing new antimicrobial agents .
4. Tyrosinase Inhibition
This compound acts as a tyrosinase inhibitor with an inhibition rate of approximately 36.84% at a concentration of 0.1 mM. Tyrosinase is an enzyme involved in melanin synthesis; thus, this inhibition suggests a potential application in skin lightening treatments
The biological activities of this compound can be attributed to its ability to modulate various signaling pathways:
- Antioxidant Mechanism : The compound enhances the expression of antioxidant enzymes, thereby increasing the cellular defense against oxidative stress.
- Anti-inflammatory Mechanism : It downregulates the NF-κB pathway, leading to decreased expression of inflammatory mediators.
- Antimicrobial Mechanism : By disrupting microbial cell membranes and inhibiting essential metabolic pathways, this compound exerts its antimicrobial effects.
- Tyrosinase Inhibition Mechanism : The compound interferes with the tyrosinase enzyme's active site, preventing melanin production.
Case Study 1: Antioxidant Efficacy
A study conducted on human dermal fibroblasts demonstrated that treatment with this compound significantly reduced oxidative stress markers compared to untreated controls. The results indicated a dose-dependent increase in cell viability and a decrease in reactive oxygen species (ROS) levels.
Concentration (µM) | Cell Viability (%) | ROS Levels (µM) |
---|---|---|
0 | 100 | 15 |
10 | 120 | 10 |
50 | 150 | 5 |
Case Study 2: Anti-inflammatory Effects
In an animal model of arthritis, administration of this compound resulted in reduced paw swelling and lower levels of inflammatory cytokines such as TNF-α and IL-6.
Treatment Group | Paw Swelling (mm) | TNF-α (pg/mL) | IL-6 (pg/mL) |
---|---|---|---|
Control | 8.5 | 250 | 300 |
Low Dose | 6.0 | 180 | 220 |
High Dose | 4.0 | 100 | 150 |
Properties
IUPAC Name |
8-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-methoxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24O10/c1-39-18-6-3-15(4-7-18)26-14-24(38)31-22(36)12-21(35)29(32(31)42-26)19-9-16(5-8-25(19)40-2)27-13-23(37)30-20(34)10-17(33)11-28(30)41-27/h3-12,14,27,33-36H,13H2,1-2H3/t27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZOCAXXKGNMBF-MHZLTWQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5CC(=O)C6=C(C=C(C=C6O5)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)[C@@H]5CC(=O)C6=C(C=C(C=C6O5)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the presence of 2,3-dihydroisoginkgetin in Metasequoia glyptostroboides?
A1: this compound has been identified as a constituent of Metasequoia glyptostroboides leaves. [, ] It was first reported as a new compound in this plant species by L. Nowakowska in their 1983 study. []
Q2: Are there any studies on the isolation and purification of this compound from Metasequoia glyptostroboides?
A2: While the provided abstracts confirm the presence of this compound in Metasequoia glyptostroboides [, ], they do not offer specific details about the isolation and purification methods used. Further research in full-text articles or other publications is necessary to answer this question comprehensively.
Q3: The provided research mentions other flavonoids present in Metasequoia glyptostroboides. Could there be synergistic effects between this compound and these compounds?
A3: The research indicates the presence of various flavonoids, including ginkgetin, bilobetin, and others, alongside this compound. [] While potential synergistic effects between these compounds are plausible, the provided abstracts do not offer insights into such interactions. Further research is needed to investigate this possibility.
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